N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2S/c1-23-12-4-2-3-11(7-12)16(22)21-17-20-15(9-24-17)10-5-6-13(18)14(19)8-10/h2-9H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSFSTLXGVHTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in the field of pharmacology.
The synthesis of this compound typically involves:
- Formation of the Thiazole Ring : This is achieved by reacting 3,4-dichloroaniline with a thioamide under acidic conditions.
- Coupling Reaction : The thiazole derivative is coupled with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
This compound can be characterized by various spectroscopic methods including FTIR and NMR, confirming its structural integrity and purity.
Antiproliferative Effects
Research has shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its potency:
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| MCF-7 | 1.2 | Doxorubicin |
| HCT116 | 3.7 | Etoposide |
| HEK 293 | 5.3 | - |
These results suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest, although further studies are required to elucidate the exact pathways involved .
The mechanism of action for this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may also interact with cellular receptors influencing signaling pathways that regulate cell growth and survival .
Study on Cancer Cell Lines
In a study investigating the effects of this compound on breast cancer cell lines (MCF-7), it was found to induce significant apoptosis at concentrations as low as 1.2 µM. This was assessed using flow cytometry and caspase activation assays, indicating that the compound effectively triggers programmed cell death in malignant cells while sparing normal cells .
Antibacterial Activity
This compound has also been evaluated for its antibacterial properties. It demonstrated selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 8 µM to 32 µM. This suggests potential for development as an antibacterial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key structural analogs and their properties are summarized below:
Table 1: Comparative Data for Thiazole-Benzamide Derivatives
Key Observations from Comparative Analysis
Substituent Effects on Activity
- 3,4-Dichlorophenyl Group: Present in the target compound, EMAC2061 , and Compound 20 , this group is associated with enhanced binding to hydrophobic pockets in enzymes (e.g., HIV-1 RT, kinases) .
- Benzamide Modifications: The 3-methoxy group in the target compound may improve solubility compared to 5c’s 4-chloro or 5n’s 3-trifluoromethyl groups, which enhance potency but increase hydrophobicity .
Research Findings and Trends
Dichlorophenyl-Thiazole Core : Universally critical for enzyme inhibition across analogs, likely due to π-π stacking and hydrophobic interactions .
Benzamide Substituents : Electron-withdrawing groups (e.g., Cl, CF₃) enhance potency but may reduce solubility; methoxy groups offer a compromise .
Synthetic Challenges : Low yields in EMAC2061 and high yields in Compound 20 suggest dichlorophenyl-thiazole formation efficiency varies with linker chemistry (hydrazine vs. sulfonamide) .
Q & A
Basic: What are the synthetic routes and characterization methods for N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide?
Answer:
The compound is synthesized via condensation reactions. A general method involves reacting substituted thiazole precursors with activated benzamide derivatives under reflux conditions. For example, hydrazine intermediates (e.g., 2-[4-(3,4-dichlorophenyl)thiazol-2-yl]hydrazine) are condensed with 3-methoxybenzoyl chloride in the presence of glacial acetic acid as a catalyst. Reaction yields typically exceed 80%, with purification via recrystallization or column chromatography. Characterization relies on ¹H-NMR and ¹³C-NMR to confirm the thiazole ring formation, aromatic protons, and methoxy group presence. Mass spectrometry (HRMS) validates molecular weight .
Basic: Which structural motifs in this compound are critical for its biological activity?
Answer:
Key structural features include:
- 3,4-Dichlorophenyl substituent : Enhances lipophilicity and π-π stacking with hydrophobic receptor pockets.
- Thiazole core : Acts as a hydrogen bond acceptor, critical for interactions with enzymatic active sites.
- 3-Methoxybenzamide group : The methoxy group improves solubility and participates in hydrogen bonding, as seen in analogs targeting glucocorticoid receptors .
Comparative studies of analogs lacking these groups (e.g., nitro or fluorine substitutions) show reduced activity, highlighting their importance .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is employed:
- Data collection : A Bruker SMART CCD diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) at 298 K.
- Refinement : Anisotropic displacement parameters for non-hydrogen atoms; hydrogen atoms added geometrically.
- Validation : R-factor < 0.05 and wR-factor < 0.11 ensure accuracy. The method confirmed bond lengths (e.g., C–S in thiazole: 1.72–1.75 Å) and dihedral angles between aromatic rings, critical for understanding conformational stability .
Advanced: What methodological strategies optimize receptor binding assays for this compound?
Answer:
- Selectivity profiling : Test against related receptors (e.g., dopamine D₂/D₃, serotonin 5-HT₁A/2A) at nanomolar concentrations to assess specificity. Use radiolabeled ligands (e.g., carbon-11 for PET tracers) for quantitative binding studies .
- Lipophilicity adjustment : Measure log P values (target ~2.5) via HPLC to balance blood-brain barrier penetration and nonspecific binding.
- Functional assays : cAMP inhibition or β-arrestin recruitment assays validate efficacy at the target receptor (e.g., D₄ dopamine receptor). Include positive controls (e.g., clozapine for D₄) to benchmark activity .
Advanced: How do substituent modifications impact structure-activity relationships (SAR) in analogs?
Answer:
- Nitro group introduction : Increases electron-withdrawing effects, enhancing receptor affinity but potentially reducing metabolic stability (e.g., 8-nitrochromenone analogs show altered activity vs. methoxy derivatives) .
- Halogen substitution : Replacing 3,4-dichloro with 4-fluoro groups reduces steric hindrance, improving binding to glucocorticoid receptors but may lower lipophilicity .
- Thiazole vs. oxadiazole cores : Thiazole derivatives exhibit higher enzymatic inhibition (e.g., RT polymerase) due to improved hydrogen bonding vs. oxadiazole’s rigidity .
Advanced: What computational methods predict the pharmacokinetic properties of this compound?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., HIV-1 RT). Prioritize poses with lowest RMSD (<2.0 Å) and highest Gibbs free energy (ΔG ≤ -8 kcal/mol).
- ADMET prediction : SwissADME or ADMETLab 2.0 estimate bioavailability (TPSA < 90 Ų), CYP450 metabolism (risk of 3A4 inhibition), and hERG cardiotoxicity (IC₅₀ > 10 µM). Adjust methoxy groups to reduce toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
